molecular formula C11H16O B146163 4-tert-Butyl-2-methylphenol CAS No. 98-27-1

4-tert-Butyl-2-methylphenol

Cat. No.: B146163
CAS No.: 98-27-1
M. Wt: 164.24 g/mol
InChI Key: SNKLPZOJLXDZCW-UHFFFAOYSA-N
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Description

4-tert-Butyl-2-methylphenol, also known as this compound, is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98355. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental and Toxicological Studies

  • Pulmonary Toxicity : Alkylphenols similar to 4-tert-Butyl-2-methylphenol, such as butylated hydroxytoluene (BHT), have been studied for their pulmonary toxicity in mice. Research suggests that structural features like a phenolic ring with a methyl group at the 4-position and ortho-alkyl groups are crucial for toxic activity, potentially through quinone methides formed by microsomal oxidation (Mizutani, Ishida, Yamamoto, & Tajima, 1982).

  • Environmental Occurrence and Toxicity : Synthetic phenolic antioxidants (SPAs), including compounds like this compound, are prevalent in various environments and have been detected in human tissues. Concerns about their potential toxicity, including hepatic toxicity and endocrine disruption, have been raised (Liu & Mabury, 2020).

  • Chemical Reactivity in Industrial Applications : The oxidation products of this compound in polyethylene production have been identified, highlighting its role in preventing discoloration and degradation of materials (Daun, Gilbert, & Giacin, 1974).

  • Metabolism and Isotope Effects : Studies have compared the toxicity and metabolism of BHT and its isotopes, providing insights into the mechanisms of lung damage caused by these compounds (Mizutani, Yamamoto, & Tajima, 1983).

Industrial and Material Science

  • Use in Food and Cosmetic Industries : this compound is used in food, pharmaceutical, and cosmetic industries as an antioxidant. Its widespread use and low acute toxicity, along with its impact on liver function in rodents, have been studied (Soćko, 2022).

  • Impact on Carcinogenesis : Research on the effects of phenolic antioxidants on carcinogenesis reveals the complex interactions between these compounds and cancer development (Hirose et al., 1988).

  • Electrochemical Reactivity : The reactivity of compounds like this compound with radicals has been studied using electrochemical methods, offering insights into their antioxidant properties (Zabik, Anwar, Ziu, & Martic-Milne, 2019).

  • Biodegradation and Environmental Impact : The biodegradation of endocrine disruptors like this compound by yeast strains demonstrates pathways for environmental remediation and pollution control (Rajendran, Huang, Lin, & Kirschner, 2017).

Analytical and Chemical Studies

  • Chromatographic Analysis : this compound has been used in chromatography to protect lipids from autoxidation, demonstrating its utility in analytical chemistry (Wren & Szczepanowksa, 1964).

  • Oxidation Studies : The oxidation of this compound has been studied to understand its chemical properties and potential applications in industrial processes (Shimizu et al., 1990).

Mechanism of Action

Target of Action

4-tert-Butyl-2-methylphenol, also known as Butylated hydroxytoluene (BHT), is a lipophilic organic compound that is primarily used for its antioxidant properties . It is widely used to prevent free radical-mediated oxidation in fluids such as fuels and oils . It has also been shown to have a wide variety of biological activities .

Mode of Action

The compound’s antioxidant properties are due to its ability to donate hydrogen atoms, which can neutralize free radicals . This prevents the free radicals from causing oxidative damage to other molecules. The compound’s structure, which includes a phenolic OH group and bulky tert-butyl groups, makes it particularly effective at this .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidative stress pathway. By neutralizing free radicals, the compound reduces oxidative stress, which can lead to cellular damage and disease . Additionally, it has been shown to affect the composition and structure of soil microbial communities, thereby influencing the tobacco metabolome through key functional strains .

Pharmacokinetics

Given its lipophilic nature, it is likely to be well-absorbed in the body and may accumulate in fatty tissues . It is also likely to be metabolized in the liver and excreted in the urine .

Result of Action

The primary result of the action of this compound is the reduction of oxidative stress, which can protect cells from damage and potentially prevent disease . It should be noted that excessive exposure to the compound can cause irritation to the eyes, skin, and respiratory tract, and may be harmful if swallowed or absorbed through the skin .

Action Environment

Environmental factors can influence the action of this compound. For example, it is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . Additionally, the compound’s effectiveness as an antioxidant can be influenced by factors such as temperature and pH .

Safety and Hazards

The compound is classified as dangerous with the signal word “Danger”. It has hazard statements H314 and precautionary statements P280, P305, P310, P338, P351 . It is harmful if swallowed .

Future Directions

The efficient synthesis of 2-tert-butyl-4-methylphenol is an important reaction because of its great application in the preparation of many kinds of fine chemicals, additives in the food industry, UV absorbers, and polymerization inhibitors . The development of a highly efficient catalyst is necessary for the alkylation of p-cresol and tert-butyl alcohol .

Properties

IUPAC Name

4-tert-butyl-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-8-7-9(11(2,3)4)5-6-10(8)12/h5-7,12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKLPZOJLXDZCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059163
Record name Phenol, 4-(1,1-dimethylethyl)-2-methyl-
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Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98-27-1
Record name 4-tert-Butyl-2-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-(1,1-dimethylethyl)-2-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-tert-Butyl-2-methylphenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98355
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-tert-Butyl-2-methylphenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8477
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 4-(1,1-dimethylethyl)-2-methyl-
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Record name Phenol, 4-(1,1-dimethylethyl)-2-methyl-
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Record name 4-tert-butyl-o-cresol
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the reactivity of 4-tert-Butyl-2-methylphenol with hexachlorocyclotriphosphazatriene?

A1: [] Research has shown that this compound reacts with hexachlorocyclotriphosphazatriene (N3P3Cl6) in the presence of its sodium salt. This reaction yields a monoaryloxy-substituted phosphazene product, specifically N3P3Cl5OAr, where Ar represents the this compound moiety. This type of reaction is classified as a phenolysis reaction. For more information, refer to the publication "Phenolysis of hexachlorocyclotriphosphazatriene" in Wiley InterScience [].

Q2: Has this compound been isolated from any natural sources?

A2: [] Yes, this compound has been successfully isolated from the stem exudates of the plant species Brachystegia eurycoma Harms. This plant is known to produce various polyphenolic compounds with potential pharmacological activities [].

Q3: What spectroscopic techniques are helpful for confirming the structure of this compound?

A3: [] The structure of this compound can be elucidated using a combination of spectroscopic methods. Infrared spectroscopy (IR) provides information about the functional groups present in the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H and 13C NMR, helps determine the connectivity and environment of the hydrogen and carbon atoms, respectively. Finally, Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern, further supporting the structural assignment [].

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